propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate
Overview
Description
Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate is an organic compound that features a furan ring, a hydroxyl group, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate typically involves the esterification of 8-(furan-2-yl)-8-hydroxyoct-2-enoic acid with propan-2-ol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the reactants in an organic solvent like toluene or dichloromethane to drive the reaction to completion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of immobilized catalysts and automated systems can further streamline the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC) or Jones reagent.
Reduction: The ester functional group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The furan ring can participate in electrophilic aromatic substitution reactions, where electrophiles such as bromine or chlorine can substitute hydrogen atoms on the ring.
Common Reagents and Conditions
Oxidation: Pyridinium chlorochromate (PCC), Jones reagent, and other chromium-based oxidizing agents.
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution: Halogens (e.g., bromine, chlorine), Lewis acids (e.g., aluminum chloride).
Major Products Formed
Oxidation: Formation of 8-(furan-2-yl)-8-oxooct-2-enoate.
Reduction: Formation of 8-(furan-2-yl)-8-hydroxyoctan-2-ol.
Substitution: Formation of halogenated derivatives of the furan ring.
Scientific Research Applications
Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate involves its interaction with specific molecular targets. The furan ring and hydroxyl group can form hydrogen bonds and other interactions with enzymes and receptors, modulating their activity. The ester functional group can undergo hydrolysis, releasing the active acid form, which can further interact with biological targets.
Comparison with Similar Compounds
Similar Compounds
Propan-2-yl (E)-8-(furan-2-yl)-8-oxooct-2-enoate: An oxidized derivative with a carbonyl group instead of a hydroxyl group.
8-(Furan-2-yl)-8-hydroxyoct-2-enoic acid: The acid form of the compound, lacking the ester functional group.
Propan-2-yl (E)-8-(thiophen-2-yl)-8-hydroxyoct-2-enoate: A similar compound with a thiophene ring instead of a furan ring.
Uniqueness
Propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate is unique due to the presence of both a furan ring and a hydroxyl group, which confer distinct chemical and biological properties
Properties
IUPAC Name |
propan-2-yl (E)-8-(furan-2-yl)-8-hydroxyoct-2-enoate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22O4/c1-12(2)19-15(17)10-6-4-3-5-8-13(16)14-9-7-11-18-14/h6-7,9-13,16H,3-5,8H2,1-2H3/b10-6+ | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOCSMOODCMPDM-UXBLZVDNSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)C=CCCCCC(C1=CC=CO1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)/C=C/CCCCC(C1=CC=CO1)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.33 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.